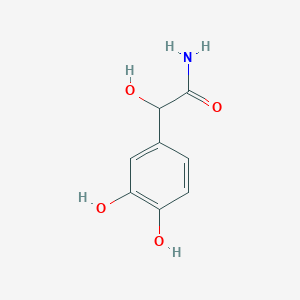
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide, also known as 2,2'-dihydroxyacetophenone hydrazone (DHAP), is a chemical compound with potential applications in scientific research. This compound has been studied for its ability to chelate metal ions, which makes it useful for a variety of biochemical and physiological studies.
科学研究应用
DHAP has been used in a variety of scientific research applications, particularly in the field of metal ion chelation. DHAP has been shown to effectively chelate metal ions such as copper, iron, and zinc, which makes it useful for studying metal ion-dependent enzymes and proteins. DHAP has also been used as a model compound for studying the coordination chemistry of metal ions in biological systems.
作用机制
DHAP chelates metal ions through its two hydroxyl groups and the nitrogen atom in the hydrazone moiety. The resulting metal-DHAP complex can then interact with metal-dependent enzymes and proteins, altering their activity and function. DHAP has also been shown to exhibit antioxidant activity, which may be attributed to its ability to chelate metal ions and prevent metal-catalyzed oxidative damage.
生化和生理效应
DHAP has been shown to have a variety of biochemical and physiological effects, particularly in relation to metal ion chelation. DHAP has been shown to inhibit the activity of metal-dependent enzymes such as tyrosinase and laccase, which are involved in melanin synthesis and lignin degradation, respectively. DHAP has also been shown to inhibit the growth of various bacterial and fungal strains, which may be attributed to its ability to chelate metal ions required for bacterial and fungal growth.
实验室实验的优点和局限性
DHAP has several advantages for lab experiments, including its ease of synthesis, high purity, and ability to chelate metal ions. However, DHAP also has limitations, such as its low solubility in water and the potential for metal ion contamination in lab experiments.
未来方向
There are several future directions for DHAP research, including the development of new metal-DHAP complexes for use in biological systems, the study of DHAP's antioxidant activity, and the investigation of DHAP's potential as an antimicrobial agent. DHAP may also have potential applications in the development of metal ion-based therapeutics for a variety of diseases.
合成方法
DHAP can be synthesized through a simple one-step reaction between 2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide'-dihydroxyacetophenone and hydrazine hydrate. The reaction is typically carried out in ethanol or methanol at room temperature, and the product is isolated through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
属性
CAS 编号 |
1078-51-9 |
|---|---|
产品名称 |
2-(3,4-Dihydroxyphenyl)-2-hydroxyacetamide |
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H9NO4/c9-8(13)7(12)4-1-2-5(10)6(11)3-4/h1-3,7,10-12H,(H2,9,13) |
InChI 键 |
JPEAZAYOLNNTFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)N)O)O)O |
同义词 |
Mandelamide, 3,4-dihydroxy- (7CI,8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



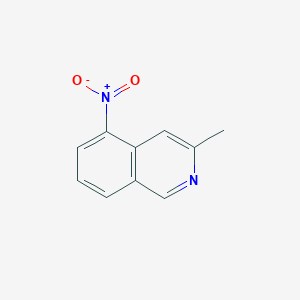
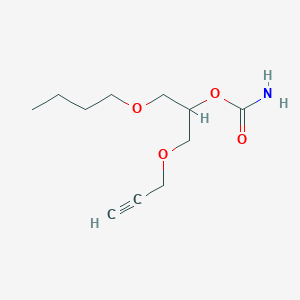
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
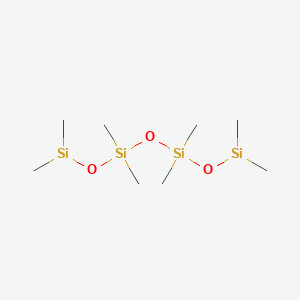
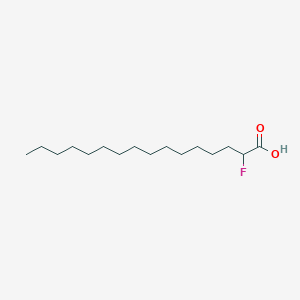
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
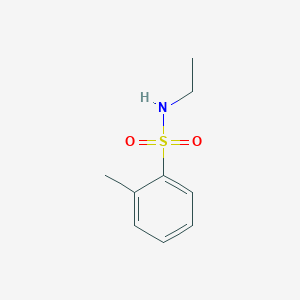
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
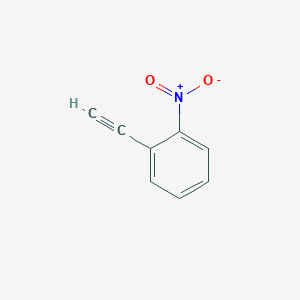
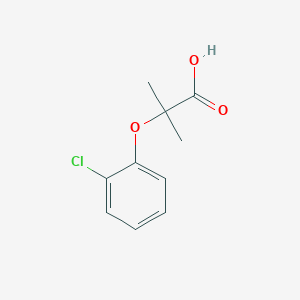
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
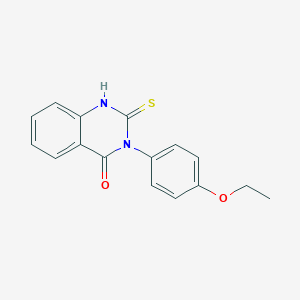
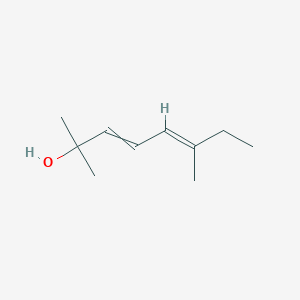
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)